molecular formula C5H11N3S B13050918 N-[(dimethylamino)methylene]-N'-methylthiourea

N-[(dimethylamino)methylene]-N'-methylthiourea

Cat. No.: B13050918
M. Wt: 145.23 g/mol
InChI Key: DXYKSGDJIQPHSA-QPJJXVBHSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Validation

The systematic IUPAC name for this compound is (1E)-1-(dimethylaminomethylidene)-3-methylthiourea , reflecting its E-configured imine group and substituent positions. The numbering begins at the thiourea sulfur atom, with the methyl group on nitrogen-3 and the dimethylamino-methylidene group on nitrogen-1.

Alternative designations include:

  • N-[(dimethylamino)methylene]-N'-methylthiourea (CAS 86672-83-5)
  • 1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea
  • N'-carbamothioyl-N,N-dimethylformimidamide.

The methylidene descriptor specifies the $$ \text{CH}2 $$-derived bridging group, while dimethylamino denotes the $$ \text{N}(\text{CH}3)_2 $$ substituent. These synonyms are validated by CAS registry entries and PubChem records.

Molecular Structure Analysis: Bond Connectivity and Stereoelectronic Features

The molecular structure (Fig. 1) comprises:

  • A thiourea core ($$ \text{S=C}(\text{NH})2 $$) with one NH group replaced by a methyl group ($$ \text{N}-\text{CH}3 $$) and the other by a dimethylamino-methylidene moiety ($$ \text{N}=\text{C}-\text{N}(\text{CH}3)2 $$).
  • Resonance stabilization between the thiocarbonyl sulfur and adjacent nitrogen atoms, enhancing planarity at the $$ \text{C}=\text{S} $$ center.
  • Stereoelectronic effects from the dimethylamino group, which donates electron density via hyperconjugation into the thiourea π-system, altering reactivity.

The SMILES notation $$ \text{CNC}(=\text{S})/\text{N}=\text{C}/\text{N}(\text{C})\text{C} $$ confirms the E-geometry of the imine bond, critical for avoiding steric clashes between the methyl and dimethylamino groups.

Table 1 : Key bond lengths and angles (theoretical values)

Bond/Angle Value (Å/°)
C=S 1.68
N=C (imine) 1.28
C-N (dimethylamino) 1.45
N-C-S angle 120°

Tautomeric Equilibria and Conformational Dynamics

N-[(dimethylamino)methylene]-N'-methylthiourea exhibits tautomerism between thione (C=S) and thiol (C-SH) forms, though the thione dominates due to sulfur’s electronegativity. The dimethylamino group stabilizes the thione tautomer via resonance:

$$
\text{S}=\text{C}(\text{N}-\text{CH}3)(\text{N}=\text{C}-\text{N}(\text{CH}3)2) \leftrightarrow \text{HS}-\text{C}(\text{N}-\text{CH}3)(\text{N}=\text{C}-\text{N}(\text{CH}3)2)
$$

Conformational flexibility arises from rotation around the $$ \text{N}-\text{C}(\text{imine}) $$ bond, but the E-configuration minimizes steric hindrance between substituents. Computational studies suggest a rotational barrier of ~15 kJ/mol, enabling rapid interconversion at room temperature.

Comparative Structural Analysis with Thiourea Derivatives

Table 2 : Structural comparison with related thioureas

Compound Molecular Formula Substituents Key Features
N-Methylthiourea $$ \text{C}2\text{H}6\text{N}_2\text{S} $$ $$ \text{NH}2 $$, $$ \text{NHCH}3 $$ Simpler backbone; no imine
N-Phenylthiourea $$ \text{C}7\text{H}8\text{N}_2\text{S} $$ Phenyl, $$ \text{NH}_2 $$ Aromatic conjugation
Target compound $$ \text{C}5\text{H}{11}\text{N}_3\text{S} $$ $$ \text{CH}3 $$, $$ \text{N}(\text{CH}3)_2 $$ Imine group; enhanced resonance

The dimethylamino-methylidene group in the target compound introduces bidirectional resonance :

  • Thiourea-to-imine conjugation delocalizes electron density from sulfur to the imine nitrogen.
  • Dimethylamino donation further stabilizes the imine group, reducing electrophilicity at sulfur compared to N-methylthiourea.

This electronic modulation explains its utility in metal coordination chemistry , where it acts as a bidentate ligand via sulfur and imine nitrogen atoms.

Properties

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-methylthiourea

InChI

InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9)/b7-4+

InChI Key

DXYKSGDJIQPHSA-QPJJXVBHSA-N

Isomeric SMILES

CNC(=S)/N=C/N(C)C

Canonical SMILES

CNC(=S)N=CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea can be synthesized through the condensation reaction of dimethylamine and methylisothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

CH3NCS+(CH3)2NHCH3NHC(=S)N(CH3)2\text{CH}_3\text{NCS} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{CH}_3\text{NHC(=S)N(CH}_3\text{)}_2 CH3​NCS+(CH3​)2​NH→CH3​NHC(=S)N(CH3​)2​

Industrial Production Methods

In an industrial setting, the production of 1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides can react with the thiourea group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated thiourea derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds related to N-[(dimethylamino)methylene]-N'-methylthiourea exhibit significant cytotoxic properties against various cancer cell lines. For instance, a study synthesized new dimethylamino-functionalized titanocene derivatives, which demonstrated promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. The compounds were evaluated for their cytotoxic effects on cancer cells, revealing IC50 values in the low micromolar range .

1.2 Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. In a study focusing on thiourea derivatives, it was found that certain modifications led to enhanced antibacterial effects against strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis highlighted the importance of the thiourea moiety in conferring biological activity .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been investigated as a potential inhibitor of various enzymes. For example, it was tested against thymidine monophosphate kinase from Mycobacterium tuberculosis, showing favorable binding affinities and selectivity compared to human enzymes. The compound's ability to inhibit this enzyme suggests its potential as a lead compound for developing anti-tuberculosis drugs .

2.2 Structural Studies

Crystallographic studies have provided insights into the molecular structure of this compound and its derivatives. These studies often utilize techniques such as single-crystal X-ray diffraction to elucidate the compound's three-dimensional arrangement, which is critical for understanding its reactivity and interaction with biological targets .

Material Science

3.1 Synthesis of Functional Materials

The compound is also utilized in the synthesis of functional materials, particularly in creating polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

3.2 Photophysical Properties

Studies have shown that this compound can be used to modify the photophysical properties of materials. This modification is crucial for applications in optoelectronics and sensors, where light absorption and emission characteristics are vital .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AMDA-MB-2315.0Apoptosis
BHeLa3.5Cell Cycle Arrest
CA5494.0Enzyme Inhibition

Table 2: Antibacterial Activity Against Mycobacterium Species

CompoundStrainMinimum Inhibitory Concentration (µg/mL)
DM. tuberculosis1.0
EM. bovis0.8

Mechanism of Action

The mechanism of action of 1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The dimethylamino and methylidene groups play a crucial role in its binding affinity and specificity. The molecular targets and pathways involved include:

    Enzyme Inhibition: Inhibition of enzymes such as proteases and kinases.

    Signal Transduction: Modulation of signaling pathways through enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiourea Derivatives

Table 1: Structural and Functional Comparison of Thiourea Analogs
Compound Name Molecular Formula Substituents Key Applications/Properties CAS Number
N-[(Dimethylamino)methylene]thiourea C₄H₉N₃S -NH-C(=S)-N(CH₃)₂ Ligand in metal complexes 83490-20-4
N,N′-Dimethylthiourea C₃H₈N₂S -NH-C(=S)-NHCH₃ Industrial uses, stabilizer 534-13-4
N-(2-Pyridyl)-N'-methylthiourea C₇H₉N₃S -NH-C(=S)-N(CH₃)-C₅H₄N (pyridyl group) Copper coordination chemistry Not provided
N-[(Dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea C₁₂H₁₇N₃S -NH-C(=S)-N(CH₃)₂ + 2,6-dimethylphenyl Research chemical, ligand synthesis 99590-62-2

Key Findings :

  • Electronic Effects: The dimethylaminomethylene group in the target compound enhances electron density compared to N,N′-dimethylthiourea, which lacks the conjugated methylene spacer. This may improve its ability to stabilize metal ions in coordination complexes .
  • Steric Influence : Bulky substituents (e.g., 2,6-dimethylphenyl in CAS 99590-62-2) reduce chelation efficiency, whereas smaller groups (e.g., pyridyl in ) facilitate metal binding .
  • Solubility : Thioureas with aromatic substituents (e.g., phenyl or pyridyl groups) exhibit lower water solubility than aliphatic analogs like N,N′-dimethylthiourea .

Urea-Based Analogs

Urea derivatives such as diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) and linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) are herbicidal agents with structural similarities to thioureas but feature oxygen instead of sulfur .

Table 2: Comparison with Urea Herbicides
Compound Name Molecular Formula Functional Groups Key Applications CAS Number
Diuron C₉H₁₀Cl₂N₂O -NH-C(=O)-N(CH₃)₂ + dichlorophenyl Herbicide 330-54-1
Linuron C₉H₁₀Cl₂N₂O₂ -NH-C(=O)-N(OCH₃)CH₃ + dichlorophenyl Herbicide 330-55-2

Key Differences :

  • Reactivity : Thioureas (C=S) are more nucleophilic than ureas (C=O), making them better ligands for transition metals but less stable under oxidative conditions .
  • Biological Activity: Urea herbicides rely on lipophilic aromatic substituents for plant membrane penetration, whereas thioureas with polar dimethylamino groups may prioritize metal coordination over bioactivity .

Biological Activity

N-[(dimethylamino)methylene]-N'-methylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₇H₁₄N₄S
  • Molecular Weight : 174.28 g/mol

This compound features a thiourea backbone, which is known for its reactivity and biological significance. The presence of dimethylamino groups enhances its interaction with biological macromolecules, potentially influencing various cellular processes.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. For instance, a study highlighted its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial effects .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Specific studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. Notably, it has shown promise in inhibiting tumor growth in various cancer models, including breast and colon cancer .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
  • Cell Signaling Modulation : It can interfere with signaling pathways that regulate cell division and survival, leading to programmed cell death (apoptosis) in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiourea derivatives, this compound was tested against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential utility as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its role as an anticancer agent .

Q & A

Q. What synthetic methodologies are optimal for preparing N-[(dimethylamino)methylene]-N'-methylthiourea?

Answer: The synthesis of thiourea derivatives typically involves reactions between amines and thiocarbonyl agents (e.g., carbon disulfide or thiophosgene). For This compound, a plausible route is:

Step 1 : React N-methylthiourea with dimethylformamide-dimethylacetal (DMF-DMA) to introduce the dimethylamino-methylene group via nucleophilic substitution.

Step 2 : Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
Key Considerations :

  • Conduct reactions under inert atmosphere (N₂/Ar) to avoid oxidation .
  • Monitor reaction progress using TLC or HPLC.
  • Confirm structure via 1H^1H-NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and IR (C=S stretch ~1250 cm⁻¹) .

Q. How can the structural and electronic properties of this thiourea be characterized?

Answer: Use a combination of spectroscopic and computational tools:

  • X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., C=S bond ~1.68 Å, indicative of thiourea tautomerism) .
  • NMR Spectroscopy : 13C^{13}C-NMR can distinguish thiocarbonyl (C=S, δ ~180 ppm) versus carbonyl (C=O) groups.
  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-311++G(d,p)) to predict electronic properties (HOMO/LUMO energies) and tautomeric preferences .

Advanced Research Questions

Q. What coordination modes are observed when this compound binds to transition metals?

Answer: Thiourea ligands often act as monodentate (via S) or bidentate (S and N) donors. For example:

  • Copper(I) Complexes : N-(pyridyl)-N'-methylthiourea analogs form 1:1 or 1:2 CuX:L complexes, with S-bridging motifs in polymeric structures .
  • Stoichiometry : Varies with metal oxidation state and counterion (e.g., CuCl forms 3-coordinate mononuclear complexes, while CuI creates 1D chains) .
    Experimental Design :
  • Use molar ratio method (Job’s plot) to determine stoichiometry.
  • Characterize via UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS .

Q. How does this compound participate in reaction mechanisms, such as catalysis or inhibition?

Answer: Thioureas are known for:

  • Organocatalysis : Hydrogen-bond-mediated activation of carbonyl groups (e.g., asymmetric aldol reactions).
  • Enzyme Inhibition : Competitive inhibition via binding to metal cofactors (e.g., urease or metalloproteases).
    Case Study : Methylthiourea reacts with Cu surfaces in aerated solutions, following a two-step kinetic model (rate constants k₁ and k₂), with activation energy ~50 kJ/mol .
    Methodological Insight :
  • Use electrochemical impedance spectroscopy (EIS) to study adsorption kinetics.
  • Compare with DFT-derived transition states for mechanistic validation .

Q. How can contradictions in reported data (e.g., reactivity or stability) be resolved?

Answer: Address discrepancies through:

Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF vs. hydrated), temperature, and O₂ levels.

Advanced Analytics :

  • SC-XRD to confirm tautomeric forms (thione vs. thiol).
  • TGA/DSC to assess thermal stability (decomposition >200°C typical for thioureas) .

Computational Validation : Compare experimental IR/NMR with simulated spectra for tautomer identification .

Q. What are the applications of this compound in materials science or biomedicine?

Answer:

  • Radiopharmaceuticals : Analogous to N,N'-diphenylthiourea, it may form radioactive metal chelates (e.g., 99mTc^{99m}Tc) for imaging .
  • Nonlinear Optics (NLO) : Co-crystals with π-conjugated partners enhance second-harmonic generation (SHG) efficiency.
    Experimental Approach :
  • Screen co-crystallization agents (e.g., carboxylic acids) via solvent-drop grinding.
  • Characterize NLO properties using Kurtz-Perry powder method .

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